molecular formula C6H4BrN3 B112663 6-Amino-5-bromonicotinonitrile CAS No. 477871-32-2

6-Amino-5-bromonicotinonitrile

Cat. No. B112663
M. Wt: 198.02 g/mol
InChI Key: CKUQTHSGTPGGFK-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

To a solution of 6-aminonicotinonitrile (5.0 g) in acetic acid (50 mL) was added bromine (4.3 mL) under ice-cooling. The reaction mixture was stirred at room temperature for 3 days, and the precipitate was collected by filtration. The obtained solid was suspended in ethyl acetate and IPE, and collected by filtration to give the title compound (8.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[Br:10]Br>C(O)(=O)C>[NH2:1][C:2]1[C:9]([Br:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Name
Quantity
4.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
FILTRATION
Type
FILTRATION
Details
IPE, and collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=NC=C(C#N)C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.